BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular structure of 2-Chloro-5,6,7-
trimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025
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Compound Name: trimethoxyquinoline-3-
carbaldehyde
Cat. No.: B187287
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An In-depth Technical Guide to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming
the structural basis for a vast array of pharmacologically active compounds and functional
materials.[1][2][3] Quinoline derivatives are known to exhibit a wide spectrum of biological
activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[3]
The compound 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a specific derivative
that belongs to this important class of heterocycles.

This technical guide provides a comprehensive overview of the molecular structure, synthesis,
and physicochemical properties of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde. Due
to the presence of two highly reactive functional groups—a chloro substituent at the 2-position
and a carbaldehyde group at the 3-position—this molecule serves as a versatile intermediate
for the synthesis of more complex, fused heterocyclic systems and derivative libraries.[2] This
document is intended for researchers, chemists, and professionals in drug development who
are interested in the synthesis and application of novel quinoline-based compounds.

Molecular Structure and Properties
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2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is characterized by a quinoline core
substituted with a chlorine atom, a carbaldehyde group, and three methoxy groups on the
benzene ring.
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Chemical Structure:
All quantitative and identifying data for the molecule are summarized in the table below.

Table 1: Molecular Properties and Identifiers

Property Value Reference(s)
2-Chloro-5,6,7-

IUPAC Name trimethoxyquinoline-3- [4]
carbaldehyde

CAS Number 68236-25-9 [4][5][6]

Molecular Formula C13H12CINOa4 [415116]

Molecular Weight 281.69 g/mol [51[6]

| Synonyms | 2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde |[4] |

Synthesis

The primary and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is
the Vilsmeier-Haack reaction.[1][7][8] This reaction involves the formylation and subsequent
cyclization of an appropriate N-substituted acetanilide using the Vilsmeier reagent, which is
typically prepared from phosphorus oxychloride (POCIs) and a formamide such as N,N-
dimethylformamide (DMF).[1]
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Figure 1. General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol (General)

The following is a generalized protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes,

adapted for the target molecule.

e Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel
and a calcium chloride guard tube, N,N-dimethylformamide (DMF) is cooled to 0°C in an ice
bath. Freshly distilled phosphorus oxychloride (POCIs) is added dropwise with constant
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stirring, ensuring the temperature does not exceed 10°C. The mixture is stirred for an
additional hour at low temperature to form the Vilsmeier-Haack adduct.[9][10]

o Reaction: The precursor, N-(3,4,5-trimethoxyphenyl)acetamide, is added portion-wise to the
prepared Vilsmeier reagent.

o Cyclization: The reaction mixture is heated, typically in a water bath at 70-90°C, for several
hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).[7][11]

o Workup and Isolation: After cooling to room temperature, the reaction mixture is carefully
poured into crushed ice with vigorous stirring. The resulting precipitate, which is the crude
product, is collected by filtration, washed thoroughly with water, and dried.[10][11]

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.[9]
[10]

Spectroscopic and Crystallographic Data

While specific experimental spectroscopic and crystallographic data for 2-Chloro-5,6,7-
trimethoxyquinoline-3-carbaldehyde are not prevalent in the surveyed literature, data from
closely related analogs provide valuable reference points for characterization.

Spectroscopic Characterization (Analog Data)

The following table summarizes key spectroscopic data for a structurally similar compound, 2-
chloro-6-methoxyquinoline-3-carbaldehyde. The spectral features are expected to be
comparable, with additional signals corresponding to the C5 and C7 methoxy groups for the
target molecule.

Table 2: Spectroscopic Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde
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Key Peaks / Signals (6
Data Type Reference(s)
ppm or vecm™?)
11.13 (s, 1H, CHO), 7.62-
7.64 (m, H-4, Ar-H), 7.34-
IH NMR 7.37 (m, 2H, H-8 & H-7, Ar- [8]
H), 6.74 (s, H-5, Ar-H), 3.40
(s, 3H, OCH5)

| IR (KBr) | 2731, 2677 (Aldehyde C-H stretch), 1636 (C=0 stretch), 1474-1600 (Aromatic C=C
stretch) [[8] |

Crystallographic Data (Analog Data)

Single-crystal X-ray diffraction data for analogous compounds confirm the planarity of the
quinoline ring system. The table below presents crystallographic data for two related structures.

Table 3: Crystallographic Data for Analogous 2-Chloroquinoline-3-carbaldehydes
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2-Chloro-6- 2-Chloro-8-
Parameter methoxyquinoline-3- methoxyquinoline-3-
carbaldehyde carbaldehyde
Reference [10] [12]
Molecular Formula C11HsCINO:2 C11HsCINO:2
Molecular Weight 221.63 221.63
Crystal System Monoclinic Monoclinic
Space Group P2i/c P21/n
a (A) 7.7072 (9) 14.4763 (8)
b (A) 14.3474 (13) 3.9246 (2)
c (A) 9.3487 (10) 17.6295 (9)
B () 109.415 (2) 104.802 (3)
Volume (A3) 974.98 (18) 968.36 (9)

|Z]4]4]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde stems from the
distinct reactivity of its chloro and aldehyde functional groups. This dual reactivity allows it to be
used as a scaffold for generating diverse molecular architectures.

¢ Reactions at the C2-Chloro Group: The chlorine atom at the 2-position is activated towards
nucleophilic aromatic substitution. It can be readily displaced by various nucleophiles,
including amines, thiols, and alkoxides, to yield a wide range of 2-substituted quinoline
derivatives.

» Reactions at the C3-Aldehyde Group: The carbaldehyde group is a versatile handle for
numerous chemical transformations. It can undergo condensation reactions with amines to
form Schiff bases, reduction to a primary alcohol, oxidation to a carboxylic acid, and
participate in various C-C bond-forming reactions like the Wittig or Knoevenagel reactions.
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Figure 2. Key synthetic pathways using the target molecule as a scaffold.

Biological Activity

While the broader class of quinoline compounds is well-documented for its diverse
pharmacological activities, no specific biological studies or signaling pathway analyses for 2-
Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde have been reported in the reviewed
scientific literature. Its structural features suggest it could be a valuable precursor for creating
libraries of novel compounds for high-throughput screening in drug discovery programs. The
trimethoxy substitution pattern, in particular, is found in several natural products and
pharmacologically active molecules, suggesting that derivatives of this scaffold may possess
interesting biological properties worthy of investigation.

Conclusion

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a synthetically valuable heterocyclic
compound. Its preparation is reliably achieved through the Vilsmeier-Haack reaction. Although
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direct experimental data for this specific molecule is limited, characterization can be guided by
data from closely related analogs. The true potential of this compound lies in its role as a
versatile building block, offering two distinct and reactive sites for chemical modification. Future
research should focus on the full spectroscopic and crystallographic characterization of the title
compound, followed by the exploration of its reactivity to generate novel derivative libraries for
evaluation in biological and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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